molecular formula C9H7IN2O2 B1424138 methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190313-88-2

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1424138
CAS No.: 1190313-88-2
M. Wt: 302.07 g/mol
InChI Key: AGRYNLLQXAWCJA-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1190313-88-2 . It has a molecular weight of 302.07 . The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antibacterial Applications

One study focused on the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which led to the identification of a compound with notable in vitro antibacterial activity (E. Toja et al., 1986).

Anti-inflammatory Applications

Research aimed at discovering novel anti-inflammatory agents led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by the structural similarity and reported activity of related molecules (G. P. Moloney, 2001).

Synthetic Methodologies for Complex Heterocycles

A study described the palladium-catalyzed cross-coupling reaction of various derivatives, including methyl-5-amino-4-iodo derivatives, to synthesize 4-alkynylpyrrolopyrimidines, demonstrating the utility of these compounds in constructing complex molecular architectures (S. Tumkevičius & V. Masevičius, 2007).

Functional Material Development

Another application involved the functionalization of 1H-pyrrolo[2,3-b]pyridine to derive new compounds with potential as agrochemicals or functional materials. This study highlighted the introduction of amino groups and the conversion of derivatives to podant-type compounds, exhibiting high fungicidal activity (S. Minakata et al., 1992).

Antitumor Activity

Nortopsentin analogues, derived from 1H-pyrrolo[2,3-b]pyridine, were synthesized and evaluated for their antitumor activity in models of diffuse malignant peritoneal mesothelioma, demonstrating significant inhibition of tumor growth (A. Carbone et al., 2013).

Mechanism of Action

While the specific mechanism of action for “methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is not provided in the search results, similar pyrrolopyridine derivatives have been studied for their biological activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRYNLLQXAWCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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